

## Sanfetrinem: A Comparative Analysis of Preclinical and Clinical Data

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Sanfetrinem**, a novel tricyclic β-lactam antibiotic of the trinems class, has traversed a unique developmental path. Initially investigated in the 1990s by GlaxoSmithKline for broad-spectrum indications, its development was halted for commercial reasons despite completing Phase 2 trials for respiratory infections.[1][2] More recently, **sanfetrinem** has been repurposed as a promising oral agent for the treatment of tuberculosis (TB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, leading to new clinical investigations.[1][3][4]

This guide provides a comparative overview of **sanfetrinem** based on available preclinical data and the design of its ongoing clinical trials. Due to the discontinuation of its initial development, head-to-head clinical trial data for indications such as community-acquired pneumonia and complicated urinary tract infections are not publicly available. The current clinical focus is on its efficacy in treating tuberculosis.

### In Vitro Activity: A Comparative Look

Preclinical studies have demonstrated **sanfetrinem**'s potent in vitro activity against Mycobacterium tuberculosis (M. tb), outperforming other  $\beta$ -lactams.

# Table 1: Comparative In Vitro Activity against M. tuberculosis Strains



| Compound    | MIC90 (μg/mL) | Spectrum of Activity                                                             |
|-------------|---------------|----------------------------------------------------------------------------------|
| Sanfetrinem | 1-4           | Narrow, active against drugsusceptible, MDR, and XDR M. tb clinical isolates.[1] |
| Meropenem   | 2-64          | Broader, but less potent against the same panel of M. tb isolates.[1]            |

Note: The activity of both compounds was enhanced in the presence of clavulanate.[1]

## Stability Against β-Lactamases: Sanfetrinem vs. Imipenem

**Sanfetrinem**'s interaction with  $\beta$ -lactamases has been compared to that of imipenem. Like imipenem, **sanfetrinem** is stable against TEM-1 and various extended-spectrum TEM and SHV enzymes.[5][6] However, its activity can be compromised by functional group 2f enzymes and zinc  $\beta$ -lactamases like IMP-1.[5][6] A key difference lies in its interaction with AmpC  $\beta$ -lactamases; **sanfetrinem** is a weaker inducer of these enzymes compared to imipenem and meropenem.[5][6]

#### In Vivo Preclinical Data

Animal studies have provided comparative efficacy data for **sanfetrinem** cilexetil, the oral prodrug of **sanfetrinem**.

# **Table 2: Comparative Efficacy in Murine Infection Models**



| Infection Model       | Pathogen                                                  | Comparator(s)                              | Outcome                                                                                                                 |
|-----------------------|-----------------------------------------------------------|--------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|
| Respiratory Infection | Penicillin-susceptible<br>and -resistant S.<br>pneumoniae | Amoxicillin                                | Sanfetrinem cilexetil<br>was more effective in<br>reducing the number<br>of bacteria in infected<br>lungs.[7]           |
| Septicemia            | S. aureus, S.<br>pyogenes, E. coli                        | Cefdinir, Amoxicillin                      | Sanfetrinem cilexetil demonstrated potent efficacy.[2][7]                                                               |
| Tuberculosis          | M. tuberculosis                                           | Meropenem +<br>Amoxicillin/clavulanat<br>e | Oral sanfetrinem cilexetil showed equipotency to subcutaneous meropenem combined with oral amoxicillin/clavulanate .[1] |

### **Ongoing Clinical Trials: A Focus on Tuberculosis**

**Sanfetrinem** is currently under investigation in a Phase 2a clinical trial for the treatment of pulmonary tuberculosis.

#### **Experimental Protocol: Phase 2a Trial (NCT05388448)**

- Official Title: A Phase 2 Trial to Evaluate the Early Bactericidal Activity, Safety and Tolerability
  of Sanfetrinem Cilexetil Administered Orally to Adults With Newly Diagnosed, SmearPositive, Rifampicin-Susceptible Pulmonary Tuberculosis.[8]
- Design: A single-center, open-label, two-stage clinical trial.[8][9]
- Primary Objective: To evaluate the early bactericidal activity (EBA), pharmacokinetics, safety, and tolerability of **sanfetrinem** cilexetil.[9]



- Patient Population: Adults (18-65 years) with newly diagnosed, previously untreated,
   rifampicin-susceptible pulmonary TB.[8]
- Methodology:
  - Stage 1: Recruited 20 participants to determine if sanfetrinem cilexetil has EBA. An
    interim analysis of pharmacokinetics, safety, and tolerability will determine if the trial
    proceeds to Stage 2.[8][9]
  - Stage 2: Will focus on optimizing the dosage and potential combinations of sanfetrinem
     cilexetil if EBA is demonstrated in Stage 1.[8][9]
- Treatment Arms:
  - Stage 1:
    - Sanfetrinem cilexetil 1.6 g orally, 12-hourly.[8]
    - Rifampicin 35 mg/kg orally, once daily (serves as a control for EBA).[8][9]
  - Stage 2 (Planned): Will explore different dosing regimens of sanfetrinem cilexetil, including combinations with amoxicillin/clavulanic acid and rifampicin.[9]

The recruitment for this trial has been completed, and results are anticipated in the first quarter of 2025.[10]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Sanfetrinem | Working Group for New TB Drugs [newtbdrugs.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Sanfetrinem, an oral β-lactam antibiotic repurposed for the treatment of tuberculosis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions of beta-lactamases with sanfetrinem (GV 104326) compared to those with imipenem and with oral beta-lactams PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions of β-Lactamases with Sanfetrinem (GV 104326) Compared to Those with Imipenem and with Oral β-Lactams PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo antibacterial activities of sanfetrinem cilexetil, a new oral tricyclic antibiotic -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Phase 2: EBA, Safety and Tolerability of Sanfetrinem Cilexetil | Working Group for New TB Drugs [newtbdrugs.org]
- 10. Click TB Consortium completes recruitment for novel oral carbapenem antibiotic -EDCTP [edctp.org]
- To cite this document: BenchChem. [Sanfetrinem: A Comparative Analysis of Preclinical and Clinical Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579135#head-to-head-clinical-trial-data-of-sanfetrinem]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com